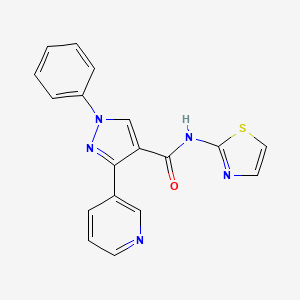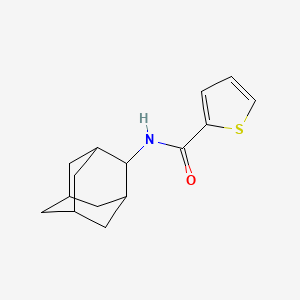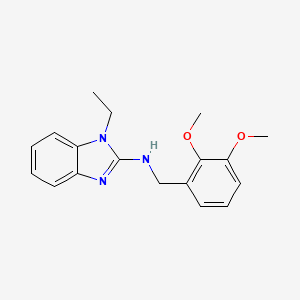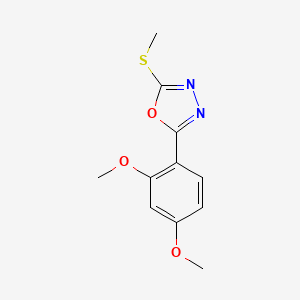
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, also known as PTZTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. PTZTP is a member of the pyrazole family of compounds and has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a research tool is its high potency and selectivity. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been shown to have low toxicity and high efficacy in preclinical studies. However, one of the limitations of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide. One area of interest is the development of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the identification of the specific molecular targets of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide and the mechanisms underlying its anti-cancer activity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide as a potential therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 3-pyridinecarboxaldehyde, 2-aminothiazole, and 1-phenyl-3-(pyridin-3-yl) pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-phenyl-3-(3-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
Propiedades
IUPAC Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-9-10-25-18)15-12-23(14-6-2-1-3-7-14)22-16(15)13-5-4-8-19-11-13/h1-12H,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKLNFPSHANPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-pyridin-3-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756240.png)


![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)


![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
